N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylisoxazole moiety, and a dihydropyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a series of reactions involving halogenation and substitution.
Construction of the Methylisoxazole Moiety: The 5-methylisoxazole group is synthesized separately using cyclization reactions involving appropriate starting materials.
Coupling Reactions: The fluorophenyl intermediate and the methylisoxazole moiety are then coupled together using nucleophilic substitution reactions.
Formation of the Dihydropyrimidine Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- N-(4-bromophenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O4S/c1-10-7-14(23-28-10)22-15(25)9-29-18-20-8-13(17(27)24(18)2)16(26)21-12-5-3-11(19)4-6-12/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKBSEFVMUNIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.